Phenylglycidol

Enzyme inhibition Epoxide hydrolase Stereoselectivity

Sourcing stereochemically inconsistent or racemic epoxide intermediates compromises enantioselective synthesis of β-blockers and epoxide hydrolase inhibitors. Phenylglycidol resolves this with defined (2S,3S) and (2R,3R) enantiomers that exhibit quantifiably divergent bioactivity. • Enantiopurity >99.9% e.e. achievable via biocatalysis, enabling stereoselective ring-opening for the 3-phenylpropane pharmacophore backbone. • (2S,3S)-enantiomer: 750-fold potency gain over racemic analogs in cytosolic epoxide hydrolase inhibition (4-nitrophenyl derivative). • Validated chiral reference standard with established LOD (6.5 mg/L) for HPLC/CE method development and pharmaceutical QC.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Cat. No. B1248507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylglycidol
Synonymsphenylglycidol
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(O1)(CO)C2=CC=CC=C2
InChIInChI=1S/C9H10O2/c10-6-9(7-11-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2/t9-/m1/s1
InChIKeyZDPVRXUQQGZTEY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylglycidol: Chiral Synthon Overview


Phenylglycidol (3-phenylglycidol) is a chiral epoxide with a phenyl-substituted oxirane ring and a primary hydroxyl group, existing as two enantiomeric pairs: (2S,3S)-(−)-3-phenylglycidol and (2R,3R)-(+)-3-phenylglycidol [1]. It serves as a versatile intermediate in asymmetric synthesis, particularly for β-adrenergic blockers and other pharmaceuticals, due to its stereochemically defined structure and regio- and stereoselective ring-opening capability [2]. Its unique combination of a reactive epoxide, an adjacent hydroxyl group, and an aromatic ring provides a distinct scaffold for both chemical transformations and biological interactions that is not easily replicated by simpler glycidols or glycidyl ethers .

Workflow Stereochemical-control study fit
Selection Enantiomer-specific synthon verification
Use Context Chiral reference standard for method validation

Phenylglycidol: Differentiation from Analogs


Generic substitution of phenylglycidol with closely related epoxides or glycidyl ethers is scientifically invalid due to quantifiable differences in stereoselectivity, enzyme inhibition kinetics, and reaction outcomes. Unlike simple epoxides such as glycidol or phenyl glycidyl ether (PGE), the specific stereochemistry of the phenylglycidol enantiomers (e.g., (2S,3S) vs. (2R,3R)) dramatically alters their biological activity and synthetic utility [1]. For example, (2S,3S)-3-phenylglycidol is a significantly more potent inhibitor of cytosolic epoxide hydrolase than its (2R,3R) counterpart, a distinction not observed with achiral or less structurally constrained analogs [2]. Furthermore, in polymerization models, phenyl glycidyl ether exhibits distinct curing kinetics and material properties compared to aliphatic glycidyl ethers, underscoring that even small structural variations in the glycidyl family lead to non-interchangeable performance [3].

Similar product does not mean interchangeable product.

Phenylglycidol Enantiomers Enantiomer-specific inhibition profile may shift
Racemic Mixture Stereochemical attribution may not transfer
Phenylglycidol Core Reported substrate reactivity and selectivity profile
Glycidol or Glycidyl Ethers Pathway-response and kinetic endpoints may differ
Phenylglycidol Isomers Enantiomeric assay-response context is critical
Achiral or Structural Analogs Enantiomer-attribution review is required prior to substitution

Phenylglycidol: Quantitative Evidence Guide


Stereoselective cEH Inhibition

The (2S,3S)-enantiomer of 3-phenylglycidol is a significantly more potent inhibitor of murine cytosolic epoxide hydrolase (cEH) than its (2R,3R) counterpart, establishing a clear stereochemical requirement for biological activity. This distinction is not observed in simpler achiral epoxides [1]. When the hydroxyl group is masked, this enantioselectivity is lost, confirming the critical role of both stereochemistry and the free hydroxyl group for potent, time-dependent inhibition [2].

Stereoselective cEH Inhibition
Head-to-head
(2S,3S) IC50 ≈ 2.2 mM vs. (2R,3R) IC50 ≈ 3.9 mM
Enantiomer-attribution review context
In vitro murine cEH assay. Data to verify.
Enzyme inhibition Epoxide hydrolase Stereoselectivity

Substituent Effects on cEH Inhibition

Substitution at the para-position of the phenyl ring dramatically amplifies the enantioselective inhibition of cytosolic epoxide hydrolase. The (2S,3S)-enantiomer of 3-(4-nitrophenyl)glycidol is a vastly superior inhibitor compared to both its (2R,3R) counterpart and the unsubstituted parent phenylglycidol [1]. This highlights the critical role of both stereochemistry and specific aromatic substitution in modulating target engagement, a feature absent in simpler, non-aromatic epoxides.

Substituent Effects on cEH Inhibition
Head-to-head
4-Nitrophenyl (2S,3S) IC50 = 1.6 µM vs. (2R,3R) IC50 = 1200 µM
Supports inhibitor-development scaffold review
Reported at least 750-fold difference. Context-dependent.
Structure-activity relationship Epoxide hydrolase Inhibitor potency

Enantioselective Bioproduction of Phenylglycidiol

Biosynthesis offers a highly enantioselective route to specific phenylglycidol isomers. Using Aspergillus fumigatus ZJUTZQ160, (2R,3R)-3-phenylglycidiol can be produced with exceptional enantiomeric excess, far exceeding the selectivity of standard chemical epoxidation methods for this substrate [1]. This enzymatic approach provides a clear advantage for obtaining enantiopure material for pharmaceutical synthesis, where chemical routes often yield racemic mixtures or lower enantioselectivity.

Enantioselective Bioproduction
Class-level
(2R,3R)-phenylglycidiol: e.e. > 99.9%, E > 58.6
Supports biocatalytic route selection
Aspergillus fumigatus biotransformation. Method context.
Biocatalysis Asymmetric synthesis Chiral resolution

Vanadium-Catalyzed Epoxidation Selectivity

Chemical synthesis of phenylglycidol via vanadium-catalyzed epoxidation of cinnamyl alcohol can be optimized for maximum selectivity in specific ionic liquid media. The choice of solvent system, specifically the hydrophobic ionic liquid [bmim][Tf2N], is critical for achieving the highest selectivity towards the desired 3-phenylglycidol product while minimizing aldehyde side products [1]. This provides a benchmark for chemical production, offering a different purity profile compared to the high e.e. of biocatalytic routes.

Vanadium-Catalyzed Epoxidation
Cross-study comparable
Max selectivity 65% in [bmim][Tf2N]
Chemical synthesis selectivity benchmark
Vanadyl acetylacetonate, TBHP, 25°C. Method context.
Catalysis Epoxidation Process chemistry

Chiral Capillary Electrophoresis for Enantiopurity

A validated capillary electrophoresis method enables the rapid and precise separation and quantification of phenylglycidol enantiomers, even in the presence of excess starting material [1]. This method is essential for monitoring enantiopurity during synthesis and for quality control, directly addressing the challenge of distinguishing between the active (2S,3S) and less active (2R,3R) forms. The method provides defined limits of detection for each enantiomer, a critical parameter for analytical method transfer and regulatory compliance.

Chiral CE for Enantiopurity
Supporting evidence
(2S,3S)-PG LOD: 6.5 mg/L; resolution > 2.0
Analytical method-transfer context
Succinylated β-CD, borate buffer. Validation review required.
Analytical chemistry Chiral separation Quality control

Polymerization Kinetics of Phenyl Glycidyl Ether

Phenyl glycidyl ether (PGE), a close structural analog of phenylglycidol, serves as a benchmark model for studying the cationic photopolymerization kinetics of aromatic epoxides. Its propagation rate constant (kp) profile differs significantly from aliphatic epoxides, particularly at high conversions where mass transfer limitations and structural rigidity become dominant factors [1]. This establishes that the phenyl-substituted epoxide core imparts distinct polymerization behavior compared to non-aromatic glycidyl ethers like butyl glycidyl ether (BGE).

Polymerization Kinetics of PGE
Class-level
Distinct kp profile vs. aliphatic glycidyl ethers
Class-level aromatic resin model context
Qualitative difference reported. Data to verify.
Polymer science Cationic polymerization Kinetics

Phenylglycidol: Research & Industrial Applications


β-Blocker and Chiral Drug Synthesis

The high enantiopurity achievable for (2R,3R)-phenylglycidol (e.e. > 99.9% via biocatalysis [1]) and the well-defined stereoselective ring-opening reactions of its enantiomers make it a premier chiral synthon for constructing the 3-phenylpropane backbone found in many β-blockers and related drugs . This application directly leverages the quantifiable difference in stereochemical purity over racemic or less defined epoxide starting materials.

cEH Inhibitor Development

The (2S,3S)-3-phenylglycidol scaffold is a validated starting point for designing potent and enantioselective inhibitors of cytosolic epoxide hydrolase, as demonstrated by the 750-fold increase in potency observed with the 4-nitrophenyl derivative [2]. This application utilizes the unique stereochemical and electronic tunability of the phenylglycidol core, which is not present in simpler, non-aromatic epoxide inhibitors.

Chiral Analytical Method Standard

The availability of pure enantiomers with established detection limits (e.g., LOD of 6.5 mg/L for (2S,3S)-PG [3]) makes phenylglycidol an ideal reference standard for developing and validating chiral separation methods, such as capillary electrophoresis or HPLC. This supports quality control in both academic research and pharmaceutical manufacturing where enantiopurity is critical.

Aromatic Epoxy Resin Model Compound

Phenyl glycidyl ether (PGE), a direct structural analog, is widely used as a model compound to investigate the fundamental cure kinetics and mechanisms of cationic and anionic polymerization of aromatic epoxy resins [4]. Its distinct kinetic behavior compared to aliphatic glycidyl ethers [5] makes it essential for accurately modeling and predicting the performance of more complex industrial epoxy formulations.

Application
Selection Property
Validation Focus
Chiral Drug Synthesis
Chiral reference-standard workflow
Enantiomeric excess and downstream stereoselective transformation review
cEH Inhibitor Development
Enantiomer-specific assay-response context
Stereochemical and electronic tuning endpoint review
Chiral Analytical Standard
Stereochemical-control method context
Method-transfer and enantiopurity monitoring validation
Aromatic Epoxy Resin Model
Polymerization kinetics and structural analog context
Cure kinetics and formulation-component performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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